molecular formula C7H11NO B1528710 1-(Furan-3-yl)propan-2-amine CAS No. 860115-32-8

1-(Furan-3-yl)propan-2-amine

Cat. No.: B1528710
CAS No.: 860115-32-8
M. Wt: 125.17 g/mol
InChI Key: PLXMPVWLDQPMCC-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)propan-2-amine is an organic compound featuring a furan ring attached to a propan-2-amine group

Scientific Research Applications

1-(Furan-3-yl)propan-2-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Future Directions

Further studies are needed for isolation and detection of different furan derivatives from natural compounds and investigation of their precise mechanisms for revealing health beneficial effects of these compounds .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 1-(Furan-3-yl)propan-2-amine may interact with various biological targets, depending on its specific structure and functional groups.

Mode of Action

Furan-containing compounds are known to interact with their targets in various ways, leading to different biological effects . The exact interaction of this compound with its targets would depend on the specific chemical structure of the compound and the nature of the target.

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)propan-2-amine can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of furan with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: This method involves the reaction of furan-3-carbaldehyde with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Furan-3-yl)propan-2-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1-(furan-3-yl)propan-1-ol.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various amides and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

  • Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid and its derivatives.

  • Reduction: 1-(furan-3-yl)propan-1-ol.

  • Substitution: Various amides and other substituted derivatives.

Comparison with Similar Compounds

  • 1-(Furan-3-yl)ethanone

  • 1-(Furan-3-yl)ethanol

  • 1-(Furan-3-yl)propan-1-ol

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Properties

IUPAC Name

1-(furan-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXMPVWLDQPMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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